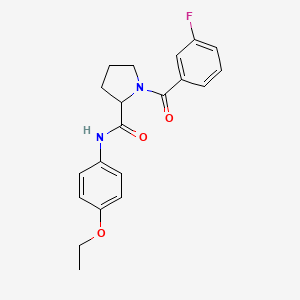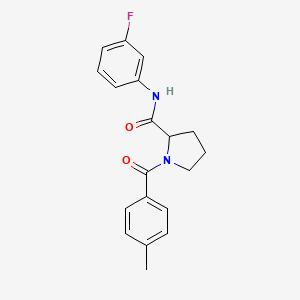
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of proline derivatives and has been extensively studied for its potential therapeutic applications.
科学研究应用
N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to improve cognitive function by reducing the accumulation of amyloid-beta plaques in the brain. In diabetes research, this compound has been found to improve glucose metabolism and insulin sensitivity.
作用机制
The mechanism of action of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. In cancer research, this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, this compound reduces the accumulation of amyloid-beta plaques by inhibiting the beta-secretase enzyme. In diabetes research, this compound improves glucose metabolism and insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound induces apoptosis and inhibits angiogenesis, which are important processes in tumor growth and metastasis. In Alzheimer's disease research, this compound reduces the accumulation of amyloid-beta plaques, which are toxic to brain cells. In diabetes research, this compound improves glucose metabolism and insulin sensitivity, which are important for maintaining normal blood glucose levels.
实验室实验的优点和局限性
One of the main advantages of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide for lab experiments is its high potency and selectivity. It has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide research. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, more research is needed to evaluate its safety and efficacy in clinical trials.
合成方法
The synthesis method of N-(3-fluorophenyl)-1-(4-methylbenzoyl)prolinamide involves the reaction between 3-fluoroaniline and 4-methylbenzoyl chloride in the presence of proline and triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The product is obtained after purification through column chromatography.
属性
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-7-9-14(10-8-13)19(24)22-11-3-6-17(22)18(23)21-16-5-2-4-15(20)12-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQHISHSZVJBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6131294.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclopropyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6131305.png)
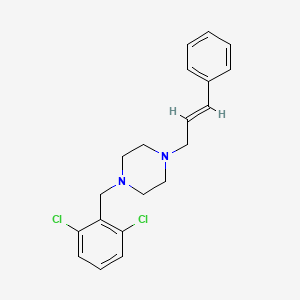
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)
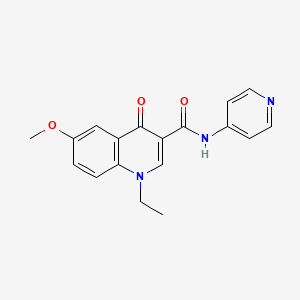
![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)
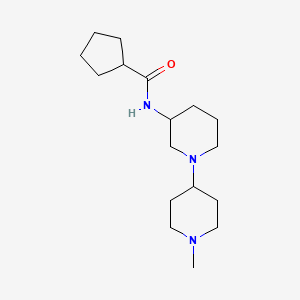
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![2-[1-(3-phenylpropyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6131376.png)
![1-(diethylamino)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131390.png)
